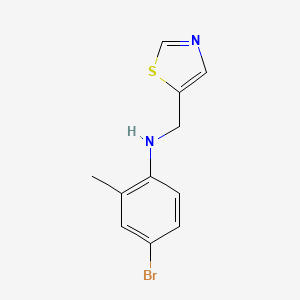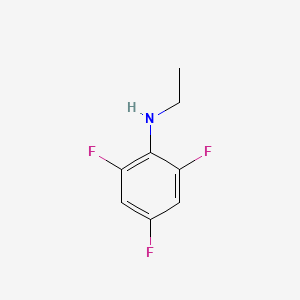![molecular formula C10H21NS B13250187 2-([(2-Methylpropyl)sulfanyl]methyl)piperidine](/img/structure/B13250187.png)
2-([(2-Methylpropyl)sulfanyl]methyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([(2-Methylpropyl)sulfanyl]methyl)piperidine is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound features a sulfanyl group attached to a methylpropyl chain, which is further connected to the piperidine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(2-Methylpropyl)sulfanyl]methyl)piperidine typically involves the reaction of piperidine with 2-methylpropyl sulfanyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature for several hours, and the product is then purified using column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
化学反応の分析
Types of Reactions
2-([(2-Methylpropyl)sulfanyl]methyl)piperidine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives without the sulfanyl group.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
2-([(2-Methylpropyl)sulfanyl]methyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
作用機序
The mechanism of action of 2-([(2-Methylpropyl)sulfanyl]methyl)piperidine involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways, including signal transduction and metabolic processes. The piperidine ring can also interact with neurotransmitter receptors, potentially influencing neurological functions .
類似化合物との比較
2-([(2-Methylpropyl)sulfanyl]methyl)piperidine can be compared with other piperidine derivatives, such as:
2-Methylpiperidine: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
2-[(2-Hydroxyethyl)sulfanyl]methylpiperidine: Contains a hydroxyethyl group instead of a methylpropyl group, leading to different chemical and biological properties.
2-[(2-Ethylpropyl)sulfanyl]methylpiperidine: Features an ethylpropyl group, which can affect its reactivity and interactions with molecular targets.
The unique structure of this compound, particularly the presence of the sulfanyl group, makes it distinct from other piperidine derivatives and contributes to its specific chemical and biological properties .
特性
分子式 |
C10H21NS |
|---|---|
分子量 |
187.35 g/mol |
IUPAC名 |
2-(2-methylpropylsulfanylmethyl)piperidine |
InChI |
InChI=1S/C10H21NS/c1-9(2)7-12-8-10-5-3-4-6-11-10/h9-11H,3-8H2,1-2H3 |
InChIキー |
IKXGWRSPBXVWFP-UHFFFAOYSA-N |
正規SMILES |
CC(C)CSCC1CCCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


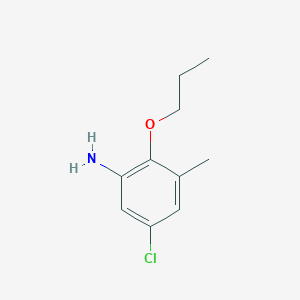
![5-Bromo-2-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B13250110.png)
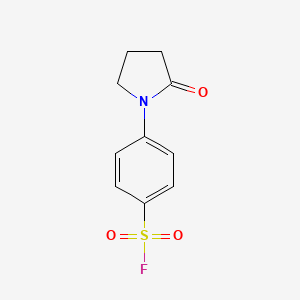
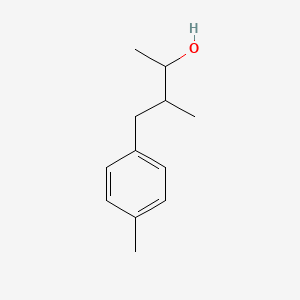
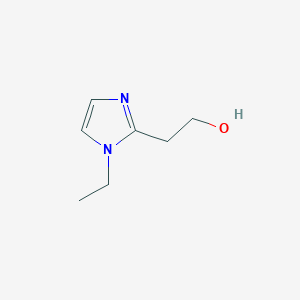
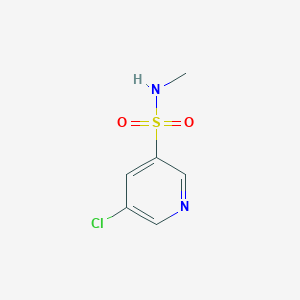
![Diethyl({2-[(3-methylcyclohexyl)amino]ethyl})amine](/img/structure/B13250155.png)

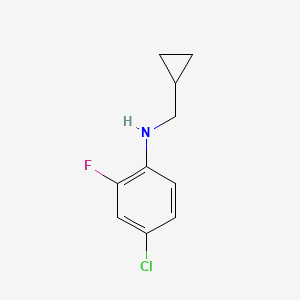
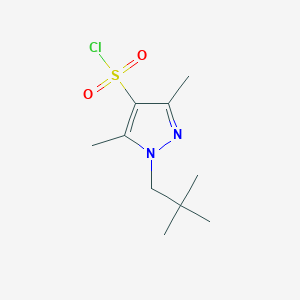
![4-[(Benzylsulfanyl)methyl]piperidine](/img/structure/B13250195.png)
![3-Oxa-7-azaspiro[5.6]dodecane](/img/structure/B13250203.png)
